molecular formula C14H9NO4 B14679696 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one CAS No. 32023-48-6

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one

Cat. No.: B14679696
CAS No.: 32023-48-6
M. Wt: 255.22 g/mol
InChI Key: AQZXINYDUNILQK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one is an organic compound that features both aromatic and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 5-nitrofuran-2-ylacetylene.

    Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.

    Procedure: The reaction mixture is heated to promote the formation of the desired product through a coupling reaction.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one would depend on its specific application. For example:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Material Science: Its structural properties may contribute to the formation of materials with unique electronic or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group.

    1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-amine: Similar structure but with an amine group.

Properties

CAS No.

32023-48-6

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C14H9NO4/c1-10-2-4-11(5-3-10)13(16)8-6-12-7-9-14(19-12)15(17)18/h2-5,7,9H,1H3

InChI Key

AQZXINYDUNILQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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